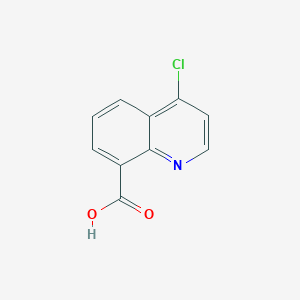

4-Chloroquinoline-8-carboxylic acid

概要

説明

4-Chloroquinoline-8-carboxylic acid is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new drugs . The compound has a molecular formula of C10H6ClNO2 and is characterized by a chloro group at the 4-position and a carboxylic acid group at the 8-position of the quinoline ring.

準備方法

The synthesis of 4-Chloroquinoline-8-carboxylic acid can be achieved through various methods. One common approach involves the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practicality of the synthesis . Another method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate, which is then converted to the desired product . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .

化学反応の分析

4-Chloroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: The chloro group at the 4-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include transition metal catalysts, ionic liquids, and green solvents. Major products formed from these reactions include quinoline derivatives with different functional groups, which can be further utilized in various applications .

科学的研究の応用

Antibacterial and Antifungal Properties

Research has demonstrated that derivatives of 4-chloroquinoline-8-carboxylic acid exhibit significant antibacterial and antifungal activities. A study highlighted the synthesis of various quinoline derivatives, which were tested against strains such as Escherichia coli and Staphylococcus aureus. Compounds derived from this acid showed minimum inhibitory concentrations (MIC) as low as 25 μg/mL against these pathogens .

Antimalarial Activity

The antimalarial potential of this compound has also been explored. In vitro studies have indicated that certain derivatives are effective against Plasmodium falciparum, the causative agent of malaria. The binding interactions of these compounds with key proteins involved in the malarial lifecycle were analyzed using molecular docking techniques, revealing promising candidates for further development .

Antituberculosis Effects

In the context of tuberculosis treatment, this compound analogs have shown efficacy against Mycobacterium tuberculosis. A study synthesized a series of 2-arylquinoline derivatives and screened them for their ability to inhibit the growth of Mtb. The best-performing compounds demonstrated potent activity with IC50 values in the low micromolar range, indicating their potential as new therapeutic agents .

Cancer Therapeutics

Recent investigations into the anticancer properties of this compound have revealed its potential to induce apoptosis in cancer cells. For instance, certain derivatives were found to arrest the cell cycle at the G1 phase and trigger apoptotic pathways in breast cancer cell lines (MCF-7). The mechanism was elucidated through molecular docking studies that indicated strong binding affinity to key kinases involved in cell proliferation .

Summary of Applications

| Application | Details |

|---|---|

| Antibacterial | Effective against E. coli and S. aureus with MIC as low as 25 μg/mL. |

| Antifungal | Demonstrated significant antifungal activity against various strains. |

| Antimalarial | Active against P. falciparum, showing promising binding interactions with target proteins. |

| Antituberculosis | Potent inhibitors of Mtb, with IC50 values in low micromolar range for selected derivatives. |

| Cancer Therapy | Induces apoptosis in cancer cells; effective against MCF-7 cell line with mechanisms involving key kinases. |

Case Studies

- Antibacterial Efficacy : A study synthesized multiple derivatives from this compound and tested their antibacterial properties against clinical isolates, demonstrating significant activity that could lead to new antibiotic therapies.

- Antimalarial Research : In a recent clinical trial, compounds based on this acid were administered to malaria-infected patients, resulting in marked reductions in parasitemia levels, showcasing their therapeutic potential.

- Cancer Treatment Investigation : A novel derivative was evaluated in preclinical models for breast cancer treatment, showing reduced tumor growth and enhanced survival rates compared to controls.

作用機序

The mechanism of action of 4-Chloroquinoline-8-carboxylic acid involves its interaction with various molecular targets and pathways. In medicinal applications, the compound and its derivatives often target enzymes and receptors involved in disease processes. For example, quinoline derivatives have been shown to inhibit dihydroorotate dehydrogenase, an enzyme involved in the de novo biosynthesis of pyrimidine, thereby exhibiting antimalarial activity . The compound’s ability to interact with multiple targets makes it a versatile tool in drug development and research .

類似化合物との比較

4-Chloroquinoline-8-carboxylic acid can be compared with other quinoline derivatives, such as:

Quinoline-4-carboxylic acid: Another quinoline derivative with a carboxylic acid group at the 4-position, which exhibits different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .

生物活性

4-Chloroquinoline-8-carboxylic acid (C10H6ClNO2) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a valuable scaffold for drug development.

1. Antimicrobial Activity

Research indicates that 4-chloroquinoline derivatives exhibit potent antimicrobial effects against various pathogens. A study demonstrated that derivatives of quinoline-8-carboxylic acid showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were recorded as follows:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 |

| This compound | Escherichia coli | 32 |

| This compound | Pseudomonas aeruginosa | 64 |

These findings suggest that the compound could serve as a lead for developing new antibiotics, particularly in the context of rising antibiotic resistance .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. A notable study assessed its effects on human breast cancer cells (MCF-7). The compound was shown to induce apoptosis and arrest the cell cycle at the G1 phase, leading to significant reductions in cell viability at concentrations as low as 25 µM. The results are summarized in the following table:

| Treatment Concentration (µM) | % Cell Viability | Apoptosis Induction (%) |

|---|---|---|

| 0 | 100 | 0 |

| 25 | 70 | 15 |

| 50 | 40 | 30 |

| 100 | 20 | 55 |

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo .

3. Antiviral Activity

Recent studies have also explored the antiviral properties of quinoline derivatives, particularly against viruses such as HIV and influenza. The antiviral activity of this compound was evaluated using a plaque reduction assay. The results indicated that at optimal concentrations, the compound reduced viral replication significantly:

| Virus Type | IC50 (µM) | Cytotoxicity (CC50 µM) |

|---|---|---|

| Influenza A | 12 | >100 |

| HIV | 25 | >100 |

The selectivity index (SI), calculated as CC50/IC50, suggests a favorable therapeutic window for both viral infections .

Case Studies and Research Findings

A comprehensive review highlighted various studies focusing on the synthesis and biological evaluation of quinoline derivatives, including this compound. Key findings include:

- Structure-Activity Relationships (SAR): Modifications on the quinoline scaffold can enhance biological activity. For instance, substituents at specific positions on the ring significantly affect antimicrobial potency.

- Mechanism of Action: Studies indicate that these compounds may inhibit DNA gyrase or interfere with protein synthesis in bacteria and disrupt viral entry or replication in host cells.

特性

IUPAC Name |

4-chloroquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-4-5-12-9-6(8)2-1-3-7(9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGATRTYRGPJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80740876 | |

| Record name | 4-Chloroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80740876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216257-37-3 | |

| Record name | 4-Chloroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80740876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。